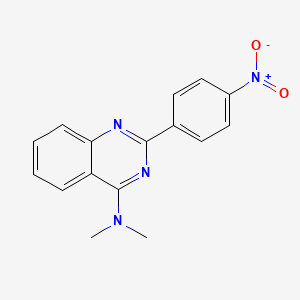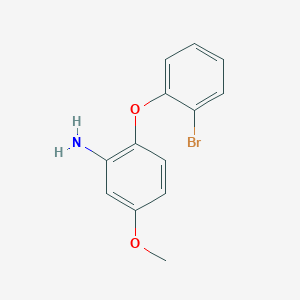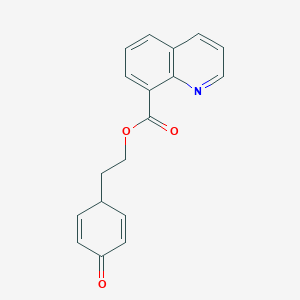
2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves the reaction of 4-methoxybenzylamine with 2-chloromethylquinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinones.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one: This compound lacks the methoxy group on the phenyl ring, which may result in different biological activities and chemical reactivity.
2-(Chloromethyl)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one:
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: The nitro group introduces additional reactivity and potential biological activities compared to the methoxy-substituted compound.
Propriétés
Numéro CAS |
22312-82-9 |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3 |
Clé InChI |
KJYIUTDQVXLYMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)
![Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11835681.png)





![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)



